N,3-dimethylpyrazine-2-sulfonamide

Description

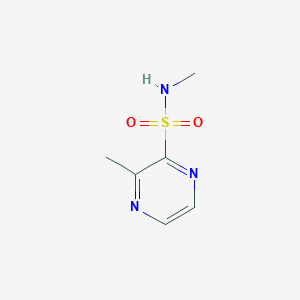

N,3-Dimethylpyrazine-2-sulfonamide is a heterocyclic compound featuring a pyrazine core substituted with a sulfonamide group at position 2, a methyl group at position 3, and a methyl group on the sulfonamide nitrogen. Its molecular formula is C₇H₁₀N₄O₂S, with a molecular weight of 214.25 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active sulfonamides .

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

N,3-dimethylpyrazine-2-sulfonamide |

InChI |

InChI=1S/C6H9N3O2S/c1-5-6(9-4-3-8-5)12(10,11)7-2/h3-4,7H,1-2H3 |

InChI Key |

QDWWLFJLAXONAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN=C1S(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,3-dimethylpyrazine-2-sulfonamide typically involves the reaction of 2-chloropyrazine with dimethylamine, followed by sulfonation. The reaction conditions often include the use of a base such as sodium hydroxide and a sulfonating agent like chlorosulfonic acid .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: N,3-Dimethylpyrazine-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted pyrazine derivatives

Scientific Research Applications

N,3-Dimethylpyrazine-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,3-dimethylpyrazine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

N-Isopropyl-3-Methylpyrazine-2-Sulfonamide

- Structural Difference : Replaces the N-methyl group with an isopropyl group on the sulfonamide nitrogen.

- Impact: Increased steric bulk from the isopropyl group may reduce binding affinity to enzymes compared to the smaller N-methyl group in the target compound.

N-(3-(Chloromethyl)pyrazin-2-yl)-N-Methylmethanesulfonamide

- Structural Difference : Features a chloromethyl substituent at position 3 instead of a methyl group.

- Impact : The chloromethyl group introduces electrophilic reactivity, enabling covalent modifications of biological targets (e.g., enzyme active sites). This property is absent in N,3-dimethylpyrazine-2-sulfonamide, making the chloromethyl analog more suited for irreversible inhibition studies .

4-(3-((4,6-Dimethylpyrimidin-2-yl)Amino)Benzoyl)-N,N-Dimethylpiperazine-1-Sulfonamide

- Structural Difference : Incorporates a pyrimidine ring and a piperazine-linked benzoyl group.

- Impact : The pyrimidine moiety enhances π-π stacking interactions with nucleic acids, while the piperazine group improves solubility. These features make it more suitable for DNA-targeted therapies compared to the simpler pyrazine core of this compound .

Functional Group Comparisons

Sulfonamide Derivatives with Pyrazole/Pyridine Rings

- Example : N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide ().

- Key Difference : Combines pyrazine with pyrazole and tetrahydronaphthalene moieties.

- Impact : The tetrahydronaphthalene group increases hydrophobicity, enhancing blood-brain barrier penetration. This structural complexity broadens anticancer and antiparasitic applications compared to the simpler pyrazine-sulfonamide scaffold .

Sulfalene (3-Methoxy-2-Sulfanilamidopyrazine)

- Structural Difference : Contains a methoxy group at position 3 and a sulfanilamide group.

- Impact : The methoxy group in sulfalene improves antimicrobial activity by mimicking natural substrates of bacterial dihydropteroate synthase. This compound lacks this moiety, limiting its direct antimicrobial utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.